molecular formula C26H26Cl2N2O5S B11212856 Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B11212856
M. Wt: 549.5 g/mol
InChI Key: YSTICLPYLXHAMT-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, followed by a series of reactions involving amination, acylation, and cyclization to form the final thiophene derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H26Cl2N2O5S

Molecular Weight

549.5 g/mol

IUPAC Name

ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C26H26Cl2N2O5S/c1-4-34-26(33)22-16(3)23(24(32)29-19-9-6-5-8-15(19)2)36-25(22)30-21(31)10-7-13-35-20-12-11-17(27)14-18(20)28/h5-6,8-9,11-12,14H,4,7,10,13H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

YSTICLPYLXHAMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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